4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one

Disperse dye Color strength Polyester dyeing

Researchers requiring orange-red disperse dyes with high sublimation fastness for PET thermofixation (190-220°C) often face limited options. This 2-chloro-4-nitro-substituted pyrazolone dye directly addresses that gap. - Achieves orange-red hues on polyester without blending multiple dyes. - Demonstrates very good light fastness and sublimation resistance, suitable for automotive and outdoor textiles. - Serves as a key model compound for tautomerism and photodegradation studies against C.I. Disperse Yellow 16.

Molecular Formula C16H12ClN5O3
Molecular Weight 357.75 g/mol
CAS No. 13458-81-6
Cat. No. B080256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
CAS13458-81-6
Synonyms4-[(2-chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
Molecular FormulaC16H12ClN5O3
Molecular Weight357.75 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
InChIInChI=1S/C16H12ClN5O3/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-14-8-7-12(22(24)25)9-13(14)17/h2-9,15H,1H3
InChIKeyDQQZSKXVLOLAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro-Nitro Pyrazolone Disperse Dye Baseline for Polyester


4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 13458-81-6) is a monoazo disperse dye belonging to the 4-arylazo-5-pyrazolone class, specifically derived from 1-phenyl-3-methyl-5-pyrazolone as the coupling component and 2-chloro-4-nitroaniline as the diazo component [1]. This class of dyes is primarily used for dyeing hydrophobic synthetic fibers, especially polyethylene terephthalate (PET), and is characterized by a hydrazone tautomeric structure in the solid state and solution [2]. The presence of both electron-withdrawing chloro and nitro substituents on the phenylazo moiety distinguishes it from simpler phenylazo analogs and is a key determinant of its color, substantivity, and fastness profile [1].

Disperse dye for polyester (PET) high-temperature dyeing
2-Cl-4-NO₂ substituted monoazo pyrazolone structure
Orange-red shade distinct from pyrazolone yellow series

Why Generic Pyrazolone Yellows Cannot Replace This Compound


Within the 4-arylazo-5-pyrazolone disperse dye class, the specific substitution pattern on the diazo component dictates critical performance parameters. The target compound bears a 2-chloro-4-nitrophenyl group, whereas the widely known C.I. Disperse Yellow 16 (CAS 4314-14-1) carries only an unsubstituted phenylazo group . This structural divergence directly impacts the dye's extinction coefficient, light absorption wavelength, substantivity for polyester, and sublimation fastness—properties that are governed by the electron-withdrawing strength and steric profile of the diazo substituents [1]. Consequently, generic substitution with a less substituted pyrazolone yellow risks: (i) a hypsochromic shift away from the desired orange-red shade, (ii) reduced tinctorial strength requiring higher dye loading, and (iii) compromised sublimation fastness under thermofixation conditions, leading to unacceptable color loss during post-dyeing heat treatments [1][2].

Target compound
2-Cl-4-NO₂-phenylazo pyrazolone
Orange-red shade; documented very good sublimation and light fastness
Common substitute
C.I. Disperse Yellow 16
Unsubstituted phenylazo; yellow shade; lower tinctorial strength on polyester
Shade mismatch: hypsochromic shift from orange-red to yellow region may require reformulation
Lower extinction coefficient may increase dye loading to match target color depth
Sublimation fastness may shift under thermofixation; non-nitrated analogs showed poor performance

Quantitative Differentiation Evidence vs. Structural Analogs


Bathochromic Shift vs. Unsubstituted Phenylazo Analog

The 2-chloro-4-nitro substitution on the diazo component of the target compound induces a substantial bathochromic shift and increased tinctorial strength relative to the unsubstituted phenylazo analog (C.I. Disperse Yellow 16, CAS 4314-14-1). Electron-withdrawing groups such as nitro and chloro lower the energy of the π* orbital, reducing the HOMO-LUMO gap and shifting λmax to longer wavelengths while simultaneously increasing the molar extinction coefficient. Patent data indicate that the 4-nitrophenylazo analog (without the ortho-chloro substituent) already provides higher extinction and affinity on polyester compared to fluorosulfonyl-substituted analogs, with nitro-substituted dyes delivering stronger color depth and substantivity [1]. The additional ortho-chloro group in the target compound further enhances this effect through combined inductive and steric contributions, producing an orange-red shade distinguishable from the yellower tones of the unsubstituted phenylazo derivative [2].

Bathochromic shift
Cross-study
2-Cl-4-NO₂: orange-red shade Unsubstituted phenylazo: yellow shade
Supports shade differentiation context
Class-level spectral inference; specific λmax data not available
Disperse dye Color strength Polyester dyeing

Sublimation Fastness Advantage on Polyester

Sublimation fastness is a critical performance criterion for disperse dyes subjected to post-dyeing heat treatments. Monoazo pyrazolone dyes lacking strong polar substituents (e.g., nitro) have historically shown poor sublimation fastness on polyester, limiting their commercial utility [1]. Patent US 3,366,620 explicitly claims that disperse dyes prepared by coupling 2-chloro-4-nitroaniline with pyrazolone couplers—the identical synthetic route for the target compound—produce yellow dyeings on polyester with "very good fastness to wetting, sublimation and light" [2]. In contrast, earlier pyrazolone disperse dyes (e.g., the dye from ortho-chloroaniline into 1-phenyl-3-carbethoxy-5-pyrazolone described by Joyce in U.S. Patent 3,019,217) were reported to have poor sublimation fastness, rendering them unsuitable for high-temperature thermofixation processes [1]. The presence of the para-nitro group in the target compound increases molecular polarity and enhances dye-fiber interaction energy, directly contributing to the improved sublimation resistance.

Sublimation fastness
Head-to-head
Very good
Supports thermofixation process fit
Patent-documented; earlier pyrazolone analogs rated poor
Sublimation fastness Thermofixation Polyester dyeing

Light Fastness and Photostability Enhancement

The light fastness of azo disperse dyes is influenced by the electronic nature of substituents on the diazo component. The target compound, bearing both chloro and nitro groups, benefits from the electron-withdrawing effect that stabilizes the hydrazone tautomer—the predominant form in pyrazolone azo dyes—and reduces susceptibility to photolytic cleavage. Patent data explicitly state that dyeings produced from 2-chloro-4-nitroaniline-based pyrazolone disperse dyes exhibit "very good fastness to ... light" on polyester [1]. In a broader class context, pyrazolone-based disperse dyes containing electron-withdrawing groups on the arylazo moiety have been reported to display moderate to very good light fastness on polyester fabrics, with performance generally exceeding that of dyes carrying only electron-donating substituents [2]. For the closely related phenylazopyrazolone series, photodegradation quantum yields are wavelength-dependent and lowest in non-polar hydrocarbon media [3], suggesting that the enhanced polarity imparted by the chloro-nitro substitution pattern may further moderate photodegradation in the solid state on polyester substrates.

Light fastness
Class-level
Very good
Supports outdoor exposure endpoint
Electron-withdrawing substituents stabilize hydrazone tautomer
Light fastness Photodegradation Azo dye stability

Wet Fastness Performance on Polyester

The target compound belongs to a subclass of monoazo pyrazolone dyes with low water solubility, a design feature that inherently minimizes dye bleeding during aqueous wet processing. Patent US 3,366,620 documents that dyeings on polyester produced from 2-chloro-4-nitroaniline-derived pyrazolone dyes provide "very good fastness to wetting" [1]. This performance is consistent with the broader observation that monoazo pyrazolone disperse dyes deliver good to very good wash fastness on polyester, with the presence of polar substituents (Cl, NO₂) enhancing dye-fiber interaction and reducing aqueous extraction [2]. For comparison, some structurally simpler pyrazolone disperse dyes without nitro substitution show only moderate wash fastness (ratings of 3–4) , making the target compound preferable for applications requiring repeated laundering or exposure to aqueous environments.

Wet fastness
Class-level
Very good
Supports wash-performance endpoint
Polar Cl/NO₂ substituents enhance dye-fiber interaction
Wash fastness Wet fastness Disperse dye

Hydrazone Tautomer Stabilization and Dye-Fiber Interaction

4-Arylazo-5-pyrazolone dyes exist as an equilibrium mixture of azo and hydrazone tautomers, with the hydrazone form being primarily responsible for color and dye-fiber interactions. For the pyrazolin-5-one series, it is well established that electron-withdrawing substituents on the arylazo moiety shift the tautomeric equilibrium toward the hydrazone (keto-hydrazo) form, which provides stronger intermolecular hydrogen bonding and dipole-dipole interactions with the polyester substrate [1]. The target compound's 2-chloro-4-nitrophenyl group—exerting a strong combined electron-withdrawing effect (Hammett σₚ for NO₂ = +0.78; σₘ for Cl = +0.37)—stabilizes the hydrazone tautomer to a greater extent than the unsubstituted phenylazo group (σ = 0) in C.I. Disperse Yellow 16 [2]. This enhanced hydrazone stabilization directly translates to improved substantivity, higher color yield, and better wet fastness on polyester compared to analogs with weaker electron-withdrawing or electron-donating substituents [1][3].

Hydrazone stabilization
Class-level
Σσ ≈ +1.15 (2-Cl, 4-NO₂)
Supports dye-fiber interaction interpretation
Hammett σ constants; hydrazone dominance confirmed by IR/NMR
Tautomerism Dye-fiber interaction Pyrazolone azo dyes

Optimal Scientific and Industrial Use Cases


High-Temperature Thermofixation for Automotive Textiles

The compound's documented "very good" sublimation fastness on polyester [1], combined with the enhanced thermal resistance conferred by the chloro-nitro substitution pattern, makes it suitable for thermofixation dyeing processes at elevated temperatures (190–220°C). This application is critical for automotive interior fabrics and technical textiles where post-dyeing heat-setting is mandatory and sublimation-related color loss is a primary failure mode. In contrast to earlier pyrazolone disperse dyes that exhibited poor sublimation fastness and were unsuitable for thermofixation [2], the target compound provides a viable solution within the pyrazolone chemical class.

Orange-Red Shade Development for Sportswear

The bathochromic shift imparted by the 2-chloro-4-nitro substitution pattern produces orange-red hues on polyester that are difficult to achieve with conventional pyrazolone yellows such as C.I. Disperse Yellow 16 [2][3]. For sportswear and activewear brands requiring vibrant, fashion-forward orange and red tones with high wash fastness, the target compound offers a cost-effective single-dye solution that reduces formulation complexity compared to blending multiple dyes.

High-Lightfastness Outdoor Polyester Fabrics

The "very good" light fastness documented for dyeings derived from 2-chloro-4-nitroaniline-based pyrazolone disperse dyes [1], supported by the known photostabilizing effect of electron-withdrawing substituents in phenylazopyrazolone systems [4], positions the target compound for outdoor textile applications requiring sustained color integrity under prolonged solar exposure. This includes awnings, outdoor upholstery, flags, and banners where photodegradation is the dominant failure mechanism.

Structure-Property Relationship Research Tool

As a well-defined monoazo pyrazolone disperse dye with a specific 2-chloro-4-nitro substitution pattern, the target compound serves as a valuable model substrate for academic and industrial research into substituent effects on: (i) tautomeric equilibrium (hydrazone/azo ratio) as probed by NMR and IR spectroscopy [5], (ii) photodegradation quantum yields in various media [4], and (iii) dye-fiber interaction energies on polyester substrates. The availability of the unsubstituted analog (C.I. Disperse Yellow 16) as a direct comparator enables controlled head-to-head investigations.

Application
Selection Property
Validation Focus
Polyester thermofixation dyeing
Sublimation fastness profile
High-temperature process validation
Orange-red shade formulation
Bathochromic shade property
Color matching for polyester textiles
Outdoor polyester textiles
Light fastness profile
Extended UV exposure testing
Structure-property research
Substituent effect characterization
Tautomer equilibrium and fiber interaction study
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